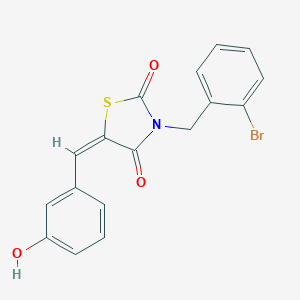![molecular formula C22H21N3O2 B305867 (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B305867.png)
(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione is a compound that has gained attention in scientific research due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in these cells.
Biochemical and Physiological Effects:
Studies have shown that (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in these cells, and reduce the size of tumors. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments is its potential use in cancer treatment. However, there are also some limitations to using this compound in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione. One area of research is in the development of new cancer treatments based on this compound. Additionally, researchers may explore the potential use of this compound in other areas, such as anti-inflammatory and antioxidant therapies. Finally, future research may focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of (5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione involves the reaction of 1-ethyl-1H-indole-3-carbaldehyde with 4-methylbenzylamine in the presence of an acid catalyst. The resulting product is then treated with phosgene to form the imidazolidine-2,4-dione ring.
Applications De Recherche Scientifique
(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties, and it may be effective in the treatment of various types of cancer.
Propriétés
Nom du produit |
(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C22H21N3O2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(5E)-5-[(1-ethylindol-3-yl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O2/c1-3-24-14-17(18-6-4-5-7-20(18)24)12-19-21(26)25(22(27)23-19)13-16-10-8-15(2)9-11-16/h4-12,14H,3,13H2,1-2H3,(H,23,27)/b19-12+ |
Clé InChI |
IKOOVYSHKYEDJQ-XDHOZWIPSA-N |
SMILES isomérique |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305792.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile](/img/structure/B305797.png)
![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305803.png)
![2-Cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305804.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-phenylacrylamide](/img/structure/B305806.png)